3-Morpholin-4-YL-4-propoxy-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

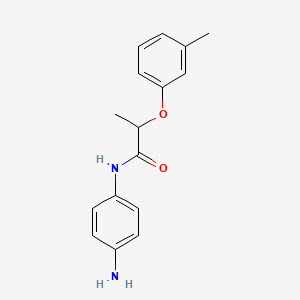

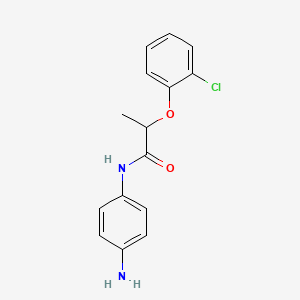

3-Morpholin-4-YL-4-propoxy-benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H19NO4 and a molecular weight of 265.31 .

Molecular Structure Analysis

The molecular structure of 3-Morpholin-4-YL-4-propoxy-benzoic acid consists of a morpholine ring attached to a benzoic acid group via a propoxy linker .Physical And Chemical Properties Analysis

3-Morpholin-4-YL-4-propoxy-benzoic acid has a molecular weight of 265.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Water-Soluble Nitric-Oxide-Releasing Acetylsalicylic Acid (ASA) Prodrugs

Researchers Rolando et al. (2013) developed water-soluble esters of acetylsalicylic acid (ASA), where 3-(morpholin-4-ylmethyl)-4-[3-(nitrooxy)propoxy]benzoic acid was used as a model of benzoic acids formed after metabolism in serum. These compounds exhibited potential for clinical applications due to their ASA release, anti-inflammatory activities, and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Reaction with Morpholine

Sporzyński et al. (2005) studied the reaction of o-formylphenylboronic acid with morpholine, forming 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound exhibited a hydrogen-bonded dimer motif in the solid state, indicating potential applications in the synthesis of complex molecular structures (Sporzyński et al., 2005).

Synthesis of Biologically Active Compounds

Mazur et al. (2007) explored the synthesis of 4-(2-carboxyethyl)morpholin-4-ium chloride, an important intermediate for the synthesis of biologically active heterocyclic compounds. This research highlights the role of morpholine derivatives in synthesizing biologically significant molecules (Mazur et al., 2007).

GABA(B) Receptor Antagonists

Ong et al. (1998) evaluated morpholin-2-yl-phosphinic acids on GABA(B) receptors, showing their potential as potent GABA(B) receptor antagonists. This research contributes to understanding the pharmacological properties of morpholine derivatives (Ong et al., 1998).

Edivoxetine·HCl Intermediate Synthesis

Kopach et al. (2015) developed a synthesis of (S)-(4-benzylmorpholin-2-yl)(morpholino)methanone methanesulfonate, a key material for edivoxetine·HCl, utilizing chirality preserved from d-serine. This research showcases the application of morpholine derivatives in the synthesis of pharmaceutical intermediates (Kopach et al., 2015).

Synthesis of Heterocyclic Polymers

Kovalevsky et al. (1998) analyzed 4,6-di(morpholin-4-yl) derivatives of 1,3-diphthalimidobenzene for the synthesis of heterocyclic polymers. This research highlights the role of morpholine in the synthesis of polymers with potential applications in material science (Kovalevsky et al., 1998).

Propiedades

IUPAC Name |

3-morpholin-4-yl-4-propoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLFQZJXFOJMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-YL-4-propoxy-benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)

![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![{6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine](/img/structure/B1341546.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)